molecular formula C5H9N3O2 B2371900 (3R,4R)-3-Azidooxan-4-ol CAS No. 2089560-09-6

(3R,4R)-3-Azidooxan-4-ol

Cat. No. B2371900
CAS RN: 2089560-09-6
M. Wt: 143.146
InChI Key: HNVZTLHKKVHLSJ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-Azidooxan-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxan-4-ol and contains an azido group at the 3rd position and a hydroxyl group at the 4th position. In

Scientific Research Applications

Total Synthesis and Antifungal Activity

The total synthesis of related compounds, such as (2S,3R)-2-aminododecan-3-ol, has been achieved starting from commercially available acids. This synthesis involves key steps like Sharpless asymmetric epoxidation and Miyashita's boron-directed regioselective azidolysis. The antifungal activity of the synthesized product has been evaluated against several Candida strains, showcasing its potential in antifungal applications (Reddy et al., 2012).

Synthesis of 1′-aza-C-nucleosides

1′-aza-C-nucleosides have been synthesized using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This process involves the fusion of various compounds with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, resulting in notable yields. Such syntheses are critical for developing nucleoside analogs and could have implications in therapeutic research (Filichev & Pedersen, 2001).

Synthesis of Azidothymidine

The synthesis and the study of azidothymidine (AZT), a clinically effective drug for the treatment of human immunodeficiency virus (HIV), is another significant application. Research into the drug interaction with human serum albumin (HSA) has been crucial in understanding its mechanism of action, especially in drug distribution and drug-drug interactions in multi-drug therapy (Zhu et al., 2008).

Intercalating Nucleic Acids (INAs)

The incorporation of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol into oligodeoxynucleotides (ODN) forms an intercalating nucleic acid (INA). This process results in slight destabilization of INA-DNA duplexes, whereas INA-RNA duplexes are significantly destabilized. This research is valuable for understanding the stability of DNA/RNA structures and their interactions with various compounds (Filichev & Pedersen, 2003).

Multispectroscopic Probing of Nucleic Acids

Azides, such as those in 2'-azido-2'-deoxyuridine, have been used as vibrational probes of proteins and nucleic acids. The azide IR asymmetric stretching band of these compounds is sensitive to its environment, making it a useful tool for studying the structural and dynamic aspects of nucleic acids (Gai et al., 2010).

properties

IUPAC Name

(3R,4R)-3-azidooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-4-3-10-2-1-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVZTLHKKVHLSJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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